molecular formula C9H9Cl2NO B3927118 N-(2,4-dichlorobenzyl)acetamide

N-(2,4-dichlorobenzyl)acetamide

Cat. No. B3927118
M. Wt: 218.08 g/mol
InChI Key: DGGQKZIDIVYLQO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)acetamide, also known as Dichlobenil, is a herbicide used to control the growth of unwanted plants. It is a white crystalline solid that is soluble in water. Dichlobenil is widely used in agriculture and horticulture to prevent weed growth in crops and gardens.

Scientific Research Applications

New Salt and Pharmaceutical Compositions

A novel invention involving N-(2,4-dichlorobenzyl)acetamide relates to a new salt, specifically N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvate. This salt is used in pharmaceutical compositions and has therapeutic applications, emphasizing its significance in the medical field (ジュリアン・ジョヴァンニーニ et al., 2005).

Potential Pesticides

This compound derivatives have been identified as potential pesticides. New derivatives were characterized by X-ray powder diffraction, and their potential use as pesticides has been highlighted in research, showcasing the compound's utility in agriculture (E. Olszewska et al., 2008).

Vibrational Spectroscopic and Thermodynamic Properties

The compound's vibrational spectroscopic, electronic, and thermodynamic properties have been studied using density functional theory (DFT). These studies are crucial for understanding the compound's potential in various scientific and industrial applications (N. Choudhary et al., 2014).

Metabolism in Herbicides

This compound is involved in the metabolism of chloroacetamide herbicides. Understanding its role in metabolic pathways of these herbicides is essential for evaluating environmental and health impacts, especially considering some herbicides' carcinogenicity in animal models (S. Coleman et al., 2000).

Anticancer Drug Synthesis

This compound is also significant in the synthesis of potential anticancer drugs. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from a derivative of this compound, showed promising anticancer activity in in silico modeling studies (Gopal Sharma et al., 2018).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQKZIDIVYLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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